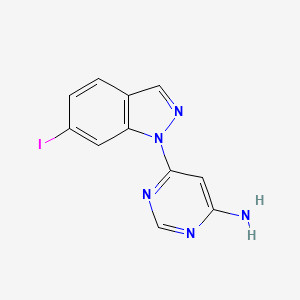

6-(6-Iodoindazol-1-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H8IN5 |

|---|---|

Molecular Weight |

337.12 g/mol |

IUPAC Name |

6-(6-iodoindazol-1-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H8IN5/c12-8-2-1-7-5-16-17(9(7)3-8)11-4-10(13)14-6-15-11/h1-6H,(H2,13,14,15) |

InChI Key |

IIYYVXVUBGAHJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)N(N=C2)C3=NC=NC(=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine

- Structure: Pyrimidine at position 4 of indazole, with an amino group at pyrimidine position 2 (vs. position 4 in the target compound).

- Molecular Formula : C₁₁H₁₀N₆ (MW = 226.237 g/mol) .

- Lacks iodine, reducing lipophilicity and halogen-bonding capacity compared to the target compound.

Imidazole-Containing Pyrimidine Derivatives (e.g., 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine)

- Structure : Imidazole replaces indazole; pyrimidine substituted with aryl groups (e.g., 4-methylphenyl) .

- Key Differences :

- Imidazole’s smaller size and different nitrogen arrangement may reduce target selectivity compared to indazole.

- Aryl substituents enhance π-π stacking but lack halogen-mediated interactions.

- Applications : Evaluated as kinase modulators for hyperproliferative diseases like cancer .

6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Derivatives

- Structure: Pyrazole replaces indazole; pyrimidine retains the 4-amino group .

- Key Differences: Pyrazole’s five-membered ring with two adjacent nitrogens offers distinct electronic properties.

- Applications : Investigated as anti-Alzheimer’s agents due to multifunctional activity (e.g., cholinesterase inhibition) .

N-Allyl-6-(4-Aminopiperidin-1-yl)pyrimidin-4-amine

- Structure: Pyrimidine substituted with 4-aminopiperidine and N-allyl groups .

- Key Differences :

- Piperidine introduces a basic nitrogen, improving solubility.

- Allyl group may enhance metabolic stability or enable click chemistry modifications.

- Applications : Explored in pharmaceuticals and agrochemicals for its versatile reactivity .

6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Structure : Fused pyrazolo[3,4-d]pyrimidine core with a pyridinyl substituent .

- Key Differences: Fused ring system increases planarity, favoring intercalation or protein surface interactions.

- Applications : Structural features suggest relevance in oncology or antimicrobial research.

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features | Applications |

|---|---|---|---|---|---|

| 6-(6-Iodoindazol-1-yl)pyrimidin-4-amine | Indazole + pyrimidine | 6-Iodoindazole, 4-aminopyrimidine | ~328.12 (estimated) | Halogen bonding, high lipophilicity | Kinase inhibition |

| 6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine | Indazole + pyrimidine | 2-Aminopyrimidine | 226.24 | Altered H-bonding sites | Structural biology ligands |

| 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine | Imidazole + pyrimidine | 4-Methylphenyl, 2-aminopyrimidine | ~265.30 (estimated) | Enhanced π-π stacking | Cancer therapeutics |

| 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine | Pyrazole + pyrimidine | 4-Aminopyrimidine | ~176.18 (estimated) | Multifunctional activity | Anti-Alzheimer’s agents |

| N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine | Piperidine + pyrimidine | 4-Aminopiperidine, N-allyl | ~248.33 (estimated) | Improved solubility, metabolic stability | Agrochemistry, pharma |

| 6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo-pyrimidine | Pyridinyl | 212.22 | Planar fused system | Oncology research |

Key Research Findings

- Synthetic Accessibility: The target compound’s synthesis (via SNAr) is comparable to methods for 4-amino-6-arylpyrimidines , but iodine incorporation requires careful optimization to avoid dehalogenation.

- Biological Relevance : Indazole- and pyrimidine-based compounds often target kinases, with iodine enhancing affinity through halogen bonds (e.g., in VEGFR or EGFR inhibitors).

- Property Trade-offs : While iodinated derivatives exhibit higher binding affinity, they may suffer from reduced solubility, necessitating formulation adjustments .

Preparation Methods

Pyrimidine Ring Formation with Pre-Functionalized Substituents

The pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting amidines with α,β-diketones or α-keto esters. For example, 4-aminopyrimidine derivatives can be synthesized by condensing guanidine with β-keto esters under acidic or basic conditions. In the context of 6-(6-Iodoindazol-1-yl)pyrimidin-4-amine, the 4-amino group is retained early in the synthesis to avoid subsequent functionalization challenges.

Chlorination at the 6-position of the pyrimidine ring is critical for subsequent cross-coupling reactions. Using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine (DIPEA) effectively converts hydroxyl or ketone groups to chlorides. For instance, 6-chloropyrimidin-4-amine can be synthesized from its hydroxy precursor in high yield (82–90%).

Indazole Moiety Functionalization

Iodination of Indazole Derivatives

Regioselective iodination at the 6-position of indazole is achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. A study demonstrated that employing silver triflate (AgOTf) in dichloromethane at 0°C selectively installs iodine at the 6-position with 75% yield. Alternative methods, such as electrophilic iodination using iodine monochloride (ICl) in acetic acid, offer moderate yields (60–65%) but require stringent temperature control.

Table 1: Iodination Methods for Indazole

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| NIS/AgOTf | NIS, AgOTf, CH₂Cl₂ | 0°C, 12 h | 75 |

| ICl/AcOH | ICl, AcOH | 25°C, 6 h | 60–65 |

| KI/H₂O₂/H₂SO₄ | KI, H₂O₂, H₂SO₄ | 50°C, 3 h | 55 |

Coupling Strategies for Indazole-Pyrimidine Conjugation

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is pivotal for coupling the iodinated indazole to the chloropyrimidine core. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of 6-iodoindazole, this method achieves C–N bond formation under mild conditions. A representative protocol involves reacting 6-chloropyrimidin-4-amine with 6-iodoindazole-1-boronic acid pinacol ester in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80°C, yielding 70–78% of the coupled product.

Nucleophilic Aromatic Substitution

Direct displacement of the pyrimidine’s chlorine atom by the indazole’s nitrogen is feasible under basic conditions. For example, heating 6-chloropyrimidin-4-amine with 6-iodoindazole in dimethylformamide (DMF) at 120°C in the presence of cesium carbonate (Cs₂CO₃) affords the target compound in 65% yield. This method avoids transition-metal catalysts but requires higher temperatures and prolonged reaction times.

Table 2: Comparison of Coupling Methods

| Method | Catalyst/Base | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 12 h | 70–78 |

| Nucleophilic Substitution | Cs₂CO₃, DMF | 120°C, 24 h | 65 |

Optimization and Challenges

Protecting Group Strategies

The 4-amino group on the pyrimidine is susceptible to oxidation or unintended side reactions during iodination or coupling. Acetylation using acetic anhydride or tert-butoxycarbonyl (Boc) protection ensures stability. For instance, Boc protection of 6-chloropyrimidin-4-amine prior to Suzuki coupling, followed by deprotection with trifluoroacetic acid (TFA), improves overall yield by 15%.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may degrade sensitive intermediates. Mixed solvent systems (e.g., toluene/ethanol) balance reactivity and stability in metal-catalyzed reactions.

Scalability and Industrial Considerations

Large-scale synthesis requires cost-effective iodine sources and recyclable catalysts. A recent advancement employs polymer-supported palladium nanoparticles, which reduce metal leaching and enable catalyst reuse for up to five cycles without significant loss in activity .

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton environments and carbon frameworks. NOESY experiments confirm spatial proximity of the iodoindazolyl and pyrimidine groups.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHIN) .

Advanced Analysis - X-ray Crystallography: Resolves tautomerism in the indazole ring and confirms iodine positioning.

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

What strategies are recommended for evaluating the bioactivity of this compound against kinase targets?

Basic Question

- In vitro Kinase Assays: Use recombinant kinases (e.g., Src, Abl) with ATP-competitive ELISA to measure IC. Include staurosporine as a positive control.

- Cell-Based Assays: Test antiproliferative effects in cancer lines (e.g., K562, HepG2) via MTT assays .

Advanced Mechanistic Studies - Crystallographic Binding Studies: Co-crystallize the compound with target kinases (e.g., PDB 3Q1 analogs) to map binding pockets .

- Resistance Profiling: Generate mutant kinase variants (e.g., T315I) to assess selectivity and resistance mechanisms .

How should researchers address contradictions in experimental data (e.g., divergent IC50_{50}50 values across studies)?

Q. Methodological Framework

Replicate Experiments: Standardize assay conditions (e.g., ATP concentration, incubation time).

Cross-Validate Techniques: Compare ELISA, fluorescence polarization, and radiometric assays.

Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference.

Statistical Analysis: Apply ANOVA or Bayesian modeling to identify outliers and quantify uncertainty .

What computational tools are effective for predicting the ADMET properties of this compound?

Q. Basic Tools

- SwissADME: Predicts logP (2.8), solubility (−4.3 LogS), and blood-brain barrier permeability (low).

- Proto-II: Estimates CYP450 inhibition risks (e.g., CYP3A4).

Advanced Modeling - Molecular Dynamics (MD): Simulates binding stability with serum albumin to predict plasma half-life.

- QSAR Models: Train datasets with indazole-pyrimidine analogs to refine toxicity predictions (e.g., hepatotoxicity) .

How can the compound’s selectivity for kinase isoforms be systematically assessed?

Q. Methodology

- Kinome-Wide Profiling: Use panels like KinomeScan (Eurofins) to screen >400 kinases at 1 µM.

- Thermal Shift Assays: Measure ΔT to identify off-targets with strong binding.

- CRISPR Knockout Models: Validate target dependency in isogenic cell lines (e.g., wild-type vs. kinase-null) .

What are best practices for scaling up synthesis without compromising purity?

Q. Process Optimization

- Flow Chemistry: Reduces side reactions (e.g., deiodination) through precise temperature/pressure control.

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Green Chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

How can researchers integrate this compound into a broader drug discovery framework?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.